molecular formula C10H16N2 B14503541 Pyrazine, 2,3-dipropyl- CAS No. 64931-20-0

Pyrazine, 2,3-dipropyl-

Cat. No.: B14503541
CAS No.: 64931-20-0
M. Wt: 164.25 g/mol
InChI Key: CLZOOLYKDCPFTO-UHFFFAOYSA-N
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Description

Pyrazine, 2,3-dipropyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound has a molecular formula of C10H16N2 and is known for its distinct chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine, 2,3-dipropyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dipropyl-1,4-diaminobenzene with a suitable oxidizing agent can lead to the formation of the desired pyrazine derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazine, 2,3-dipropyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The choice of reagents and catalysts is crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2,3-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazine, 2,3-dipropyl- can yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with varying degrees of saturation.

Scientific Research Applications

Pyrazine, 2,3-dipropyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrazine, 2,3-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: The parent compound with no alkyl substituents.

    2,3-Dimethylpyrazine: A similar compound with methyl groups at positions 2 and 3.

    2,5-Dimethylpyrazine: Another derivative with methyl groups at positions 2 and 5.

Uniqueness

Pyrazine, 2,3-dipropyl- is unique due to the presence of propyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity. The longer alkyl chains compared to methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrazine derivatives .

Properties

CAS No.

64931-20-0

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,3-dipropylpyrazine

InChI

InChI=1S/C10H16N2/c1-3-5-9-10(6-4-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3

InChI Key

CLZOOLYKDCPFTO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN=C1CCC

Origin of Product

United States

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